molecular formula C11H18N2O2 B8787531 3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID

3-TERT-BUTYL-1-(PROPAN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID

Cat. No. B8787531
M. Wt: 210.27 g/mol
InChI Key: QSERMHMMEAHOCE-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

A solution comprised of LiOH (2.3 g, 9 mmol) in water (12 mL) was added to a solution of ethyl 3-tert-butyl-1-isopropyl-1H-pyrazole-5-carboxylate (2.3 g, 9 mmol) in THF (24 mL) and the reaction mixture was heated to 50° C. overnight. The reaction was concentrated under reduced pressure and diluted with water. The solution pH was adjusted to pH 5 and the solution was extracted with EtOAc. The organics were washed with water and brine, dried (MgSO4) and concentrated under reduced pressure to give 3-tert-butyl-1-isopropyl-1H-pyrazole-5-carboxylic acid (1.85 g, 93% yield). 1H NMR (300 MHz, DMSO-d6): 6.62 (s, 1 H), 5.37 (m, 1 H), 1.35 (d, J=6.6 Hz, 6 H), 1.22 (s, 9 H). MS (ESI) m/z: (M+H+) 211.2
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
ethyl 3-tert-butyl-1-isopropyl-1H-pyrazole-5-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[C:3]([C:7]1[CH:11]=[C:10]([C:12]([O:14]CC)=[O:13])[N:9]([CH:17]([CH3:19])[CH3:18])[N:8]=1)([CH3:6])([CH3:5])[CH3:4]>O.C1COCC1>[C:3]([C:7]1[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[N:9]([CH:17]([CH3:19])[CH3:18])[N:8]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[Li+].[OH-]
Step Two
Name
ethyl 3-tert-butyl-1-isopropyl-1H-pyrazole-5-carboxylate
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(=O)OCC)C(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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